molecular formula C18H21NO4S2 B3008437 N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide CAS No. 573934-44-8

N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3008437
CAS No.: 573934-44-8
M. Wt: 379.49
InChI Key: HJKWJLMWKGYODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₈H₂₁NO₄S₂ Key Structural Features:

  • Thiophen-2-ylmethyl group: A sulfur-containing aromatic heterocycle, contributing to π-π stacking interactions .
  • 3-Methylphenoxy group: A substituted phenoxy moiety, influencing steric and electronic properties .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-14-4-2-5-16(10-14)23-12-18(20)19(11-17-6-3-8-24-17)15-7-9-25(21,22)13-15/h2-6,8,10,15H,7,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKWJLMWKGYODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO4S2, with a molecular weight of 393.5 g/mol. The compound features a dioxothiolan ring, phenoxy groups, and an acetamide functional group, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H23NO4S2
Molecular Weight393.5 g/mol
Functional GroupsDioxothiolan, Phenoxy, Acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the dioxothiolan ring and phenoxy groups enhances binding affinity to these targets, potentially modulating various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: Preliminary studies suggest that similar compounds exhibit inhibitory effects on bacterial enzymes, leading to antimicrobial activity.
  • Receptor Modulation: The compound may interact with various receptors involved in signaling pathways, influencing cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Compounds with similar structures have shown antibacterial and antifungal effects. Molecular docking studies suggest effective interactions with bacterial enzymes, which may inhibit their function .
  • Anti-inflammatory Properties:
    • Some derivatives have demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity:
    • Initial cytotoxicity assays indicate that this compound may have selective toxicity against certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Activity: A study evaluated the antibacterial efficacy of a structurally similar compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL .
  • Cytotoxicity Assessment: In vitro tests on human cancer cell lines revealed that analogs of this compound induced apoptosis at concentrations between 5 to 20 µM, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

Molecular Formula : C₁₈H₁₉N₃O₂S
Key Differences :

  • Replaces the 1,1-dioxothiolan-3-yl group with a 1H-pyrazol-3-yl group , altering hydrogen-bonding capacity and solubility .
  • 4-Methylphenoxy substituent vs. 3-methylphenoxy in the target compound, affecting steric hindrance and regioselectivity in interactions. Applications:
  • Approved as a food flavoring agent (FEMA 4809) with a cooling sensation .
  • Designated "Generally Regarded As Safe" (GRAS) by JECFA, with acute exposure limits of 0.08 mg/kg bw for children .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Molecular Formula : C₁₁H₈N₂OS₂
Key Differences :

  • Contains a cyanothiophen-2-yl group (electron-withdrawing cyano substituent) instead of the dioxothiolan ring, increasing electrophilicity .
  • Lacks the methylphenoxy substituent, reducing steric bulk. Applications:
  • Serves as a synthetic intermediate for 3-acetylthiophene derivatives, useful in heterocyclic chemistry .

4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide (Compound 31)

Molecular Formula : C₂₃H₃₀N₂O₄S
Key Differences :

  • Replaces the acetamide core with a benzamide backbone , altering metabolic pathways and bioavailability .
  • Incorporates a cyclohexyl group and oxolan-2-ylmethyl substituent , increasing hydrophobicity .
    Applications :

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Applications Safety Profile References
Target Compound C₁₈H₂₁NO₄S₂ 1,1-Dioxothiolan-3-yl, thiophen-2-ylmethyl, 3-methylphenoxy Not specified (structural potential) Not reported
FL-no: 16.133 C₁₈H₁₉N₃O₂S 1H-Pyrazol-3-yl, thiophen-2-ylmethyl, 4-methylphenoxy Food flavoring (cooling agent) GRAS, JECFA-approved
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ Cyanothiophen-2-yl, thiophen-2-yl Synthetic intermediate Not reported
Compound 31 (RORγt inhibitor) C₂₃H₃₀N₂O₄S 1,1-Dioxothiolan-3-yl, oxolan-2-ylmethyl, cyclohexyl, benzamide core Immunomodulation Preclinical stage

Critical Insights

  • Structural Impact on Bioactivity: The 1,1-dioxothiolan group in the target compound may enhance metabolic stability compared to pyrazole or cyanothiophene derivatives, as sulfone groups resist oxidative degradation .
  • Synthetic Accessibility :
    • and suggest that acetamide derivatives are often synthesized via acyl chloride intermediates or 1,3-dipolar cycloadditions, methods applicable to the target compound .

Q & A

Basic: What are the standard synthetic protocols for N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React a substituted phenol derivative (e.g., 3-methylphenol) with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) to form the chloroacetyl intermediate.
  • Step 2: Perform a nucleophilic substitution with a thiolan-3-amine derivative and a thiophen-2-ylmethylamine component.
  • Step 3: Monitor reaction progress via thin-layer chromatography (TLC) and purify the final product using recrystallization (e.g., methanol/acetone mixtures) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation of the acetamide backbone, thiophene, and dioxothiolan moieties.
  • X-ray Crystallography: To resolve stereochemistry and confirm hydrogen-bonding motifs (e.g., N–H⋯N interactions in related acetamides) .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and identify by-products.
  • Infrared Spectroscopy (IR): To verify carbonyl (C=O) and sulfone (S=O) functional groups .

Advanced: How can researchers optimize reaction yields while minimizing competing side reactions?

Answer:

  • Stoichiometric Control: Use a 1.5:1 molar ratio of chloroacetylated intermediate to amine derivatives to favor the desired N-alkylation over O-alkylation .
  • Temperature Modulation: Conduct reactions at 273 K to suppress thermal degradation of sensitive intermediates (e.g., thiophen-2-ylmethylamine) .
  • Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity, while acetone/methanol mixtures improve recrystallization efficiency .

Advanced: How should researchers address contradictions between spectroscopic data and expected molecular structures?

Answer:

  • Repetition and Purity Checks: Re-synthesize the compound and confirm purity via TLC/HPLC to rule out impurities skewing NMR/IR results .
  • Crystallographic Validation: Resolve ambiguities using single-crystal X-ray diffraction, which can identify unexpected conformations (e.g., twisted dichlorophenyl-thiazol planes in related structures) .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity?

Answer:

  • Substituent Variation: Modify the 3-methylphenoxy group (e.g., electron-withdrawing/-donating groups) to assess impact on hypoglycemic or antimicrobial activity, as seen in related acetamide derivatives .
  • Backbone Isosteres: Replace the dioxothiolan ring with alternative sulfone-containing scaffolds (e.g., thiazolidinediones) to probe metabolic stability .
  • In Silico Screening: Use molecular docking to predict binding affinity toward target enzymes (e.g., PPAR-γ for hypoglycemic activity) .

Advanced: How can solubility challenges in biological assays be mitigated?

Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
  • Salt Formation: React the free base with HCl or trifluoroacetic acid to improve aqueous solubility, as demonstrated for structurally similar acetamides .
  • Liposomal Encapsulation: For in vivo studies, formulate the compound in liposomes to enhance bioavailability .

Advanced: What preclinical toxicity parameters should be prioritized for this compound?

Answer:

  • Acute Toxicity: Determine LD₅₀ in rodent models via oral and intraperitoneal administration (e.g., Wistar albino mice, as in related studies) .
  • Hematological and Histopathological Analysis: Monitor liver/kidney function markers (ALT, AST, creatinine) and organ histology after 28-day repeated dosing .
  • Genotoxicity Screening: Perform Ames tests to assess mutagenic potential .

Advanced: How can researchers validate the role of hydrogen-bonding networks in crystallographic stability?

Answer:

  • Thermogravimetric Analysis (TGA): Measure thermal stability to correlate hydrogen-bond strength with decomposition temperatures .
  • Variable-Temperature XRD: Track structural changes under thermal stress to identify critical hydrogen bonds (e.g., R₂²(8) motifs in dichlorophenyl-thiazol acetamides) .
  • Solid-State NMR: Characterize hydrogen-bond dynamics in the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.